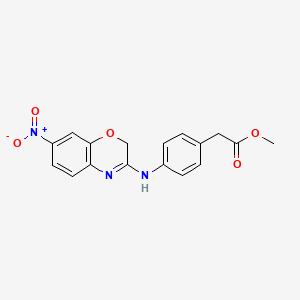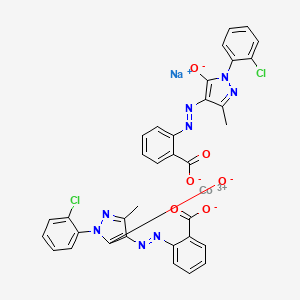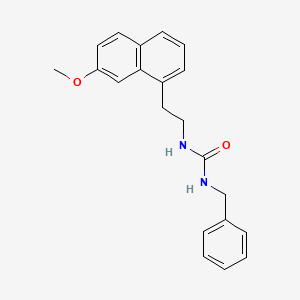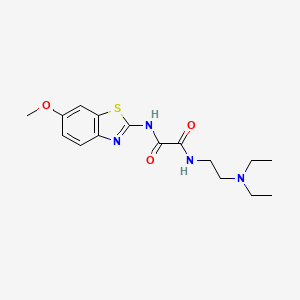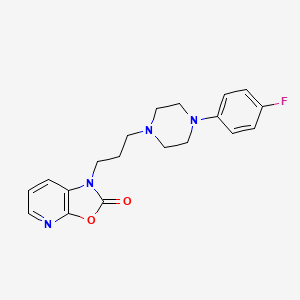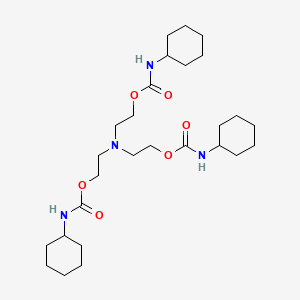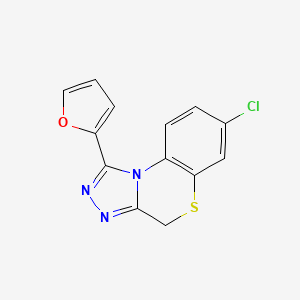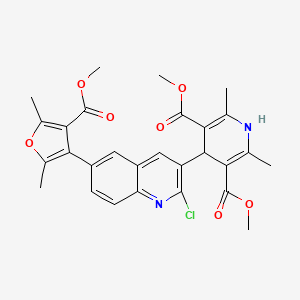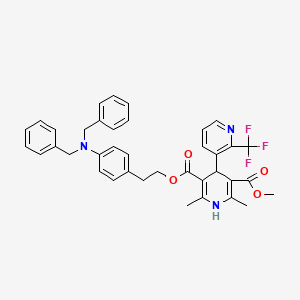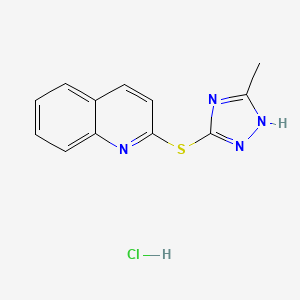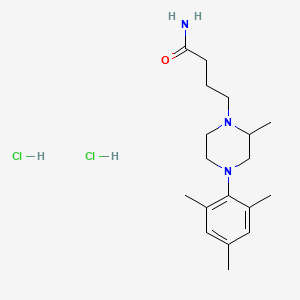
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a piperazine ring, a butanamide group, and multiple methyl groups attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride typically involves multiple steps. The starting materials include 2,4,6-trimethylphenylamine and 4-methylpiperazine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve steps such as amide bond formation, methylation, and piperazine ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trimethyl-N-phenylaniline
- 4-Methyl-N-[(2,4,6-trimethylphenyl)methyl]aniline
Uniqueness
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research applications.
Propriétés
Numéro CAS |
121513-31-3 |
|---|---|
Formule moléculaire |
C18H31Cl2N3O |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
4-[2-methyl-4-(2,4,6-trimethylphenyl)piperazin-1-yl]butanamide;dihydrochloride |
InChI |
InChI=1S/C18H29N3O.2ClH/c1-13-10-14(2)18(15(3)11-13)21-9-8-20(16(4)12-21)7-5-6-17(19)22;;/h10-11,16H,5-9,12H2,1-4H3,(H2,19,22);2*1H |
Clé InChI |
YRKLMZGNPXJABR-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1CCCC(=O)N)C2=C(C=C(C=C2C)C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



